4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile
Overview
Description
4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, a cyano group, and a methoxy-benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with a benzene derivative, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce the bromine atom.
Nitration and Reduction: Nitration of the brominated benzene can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The nitro group can then be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Sandmeyer Reaction: The amino group can be converted to a cyano group using the Sandmeyer reaction, which involves diazotization followed by treatment with copper(I) cyanide (CuCN).
Methoxy-Benzylation: Finally, the methoxy-benzyl group can be introduced through a Friedel-Crafts alkylation reaction using methoxy-benzyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: 1-Cyano-4-(4-methoxy-benzyl)-benzene.
Reduction: 1-Bromo-4-amino-3-(4-methoxy-benzyl)-benzene.
Oxidation: 1-Bromo-4-cyano-3-(4-carboxy-benzyl)-benzene.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-cyano-benzene: Lacks the methoxy-benzyl group.
4-Cyano-3-(4-methoxy-benzyl)-benzene: Lacks the bromine atom.
1-Bromo-4-methoxy-benzene: Lacks the cyano and methoxy-benzyl groups.
Properties
Molecular Formula |
C15H12BrNO |
---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile |
InChI |
InChI=1S/C15H12BrNO/c1-18-15-6-2-11(3-7-15)8-13-9-14(16)5-4-12(13)10-17/h2-7,9H,8H2,1H3 |
InChI Key |
MMJMQQHLKXHKAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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